Levetiracetam

Catalog No.
S532922
CAS No.
102767-28-2
M.F
C8H14N2O2
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Levetiracetam

CAS Number

102767-28-2

Product Name

Levetiracetam

IUPAC Name

(2R)-2-(2-oxopyrrolidin-1-yl)butanamide

Molecular Formula

C8H14N2O2

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C8H14N2O2/c1-2-6(8(9)12)10-5-3-4-7(10)11/h6H,2-5H2,1H3,(H2,9,12)/t6-/m1/s1

InChI Key

HPHUVLMMVZITSG-ZCFIWIBFSA-N

SMILES

CCC(C(=O)N)N1CCCC1=O

Solubility

2.98e+02 g/L

Synonyms

alpha ethyl 2 oxo 1 Pyrrolidineacetamide, alpha-ethyl-2-oxo-1-pyrrolidineacetamide, etiracetam, Etiracetam, (R)-, Etiracetam, R isomer, etiracetam, R-isomer, Etiracetam, S isomer, etiracetam, S-isomer, Keppra, levetiracetam, R-isomer Etiracetam, S-isomer Etiracetam, UCB 6474, ucb L059, ucb L060, UCB-6474, ucb-L059, ucb-L060, UCB6474, UcbL060

Canonical SMILES

CCC(C(=O)N)N1CCCC1=O

Isomeric SMILES

CC[C@H](C(=O)N)N1CCCC1=O

Description

The exact mass of the compound Levetiracetam is 170.1055 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 104g/100mlvery soluble in water (104.0 g/100 ml). it is freely soluble in chloroform (65.3 g/100 ml) and in methanol (53.6 g/ml), soluble in ethanol (16.5 g/ml), sparingly soluble in acetonitrile (5.7 g/100 ml) and practically insoluble in n-hexane. (solubility limits are expressed as g/100 ml solvent). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 760119. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Acetamides. It belongs to the ontological category of pyrrolidin-2-ones in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Antiepileptic Effects:

  • Levetiracetam is a first-line or adjunctive therapy for partial-onset seizures, with or without secondary generalization, in adults and children 2 years of age and older [].
  • Research suggests it works by binding to synaptic vesicle protein 2A (SV2A) in the brain, potentially affecting neurotransmitter release and dampening hyperexcitability [].
  • Studies have shown its effectiveness as monotherapy and adjunctive therapy with other antiepileptic drugs [].

Advantages in Treatment:

  • Levetiracetam offers several advantages over traditional antiepileptic medications. It has a favorable pharmacokinetic profile, meaning it's absorbed well, eliminated primarily through the kidneys, and minimally affected by other medications [, ].
  • Unlike some older drugs, levetiracetam does not require frequent blood level monitoring and has a lower risk of drug interactions [].
  • These characteristics make it a well-tolerated and convenient option for many patients with epilepsy [].

Ongoing Research:

  • Researchers are still exploring the precise mechanisms by which levetiracetam exerts its antiepileptic effects.
  • Studies are also investigating its potential applications beyond epilepsy, such as treatment for migraines, neuropathic pain, and anxiety disorders [].

Limitations:

  • While levetiracetam is generally well-tolerated, some side effects can occur, including fatigue, dizziness, and behavioral problems [].
  • More research is needed to determine the long-term safety and efficacy of levetiracetam, particularly in specific patient populations [].

Levetiracetam is a novel anticonvulsant medication primarily used for the treatment of epilepsy. It is the S-enantiomer of etiracetam and is known for its effectiveness in controlling seizures with a favorable side effect profile. The chemical formula of levetiracetam is C₈H₁₄N₂O₂, and it has a molecular weight of approximately 170.21 g/mol. This compound appears as a white to off-white crystalline powder, highly soluble in water, with a solubility of 104.0 g/100 mL .

  • Modulation of synaptic vesicle release: Levetiracetam might influence synaptic vesicle release by interacting with specific proteins involved in the process.
  • Inhibition of voltage-gated sodium and calcium channels: Studies suggest Levetiracetam might have a subtle inhibitory effect on these channels, potentially stabilizing neuronal excitability.

Levetiracetam is generally well-tolerated, with the most common side effects being drowsiness, fatigue, and dizziness.

  • Toxicity: Levetiracetam is considered to have low acute toxicity.
  • Contraindications: There are limited contraindications for Levetiracetam use; however, it should be used cautiously in individuals with hypersensitivity to the drug.

Levetiracetam undergoes minimal metabolism in the body. Its primary metabolic pathway involves the enzymatic hydrolysis of its acetamide group, resulting in the formation of an inactive carboxylic acid metabolite known as UCB L057, which accounts for about 24% of the administered dose. This metabolic process is independent of cytochrome P450 enzymes, relying instead on type B esterases found in blood and other tissues . Minor metabolites include hydroxylation of the pyrrolidone ring and ring-opening reactions, contributing to less than 2% of the total dose .

Levetiracetam can be synthesized through several methods, primarily involving the reaction of 2-oxo-1-pyrrolidine acetamide with various reagents. One common synthetic route includes:

  • Formation of 2-oxo-1-pyrrolidine: This intermediate can be produced from readily available starting materials.
  • Acetamide modification: The introduction of an acetamide group leads to the formation of levetiracetam.

The synthesis emphasizes maintaining the chirality at specific positions to ensure bioactivity and efficacy .

Levetiracetam is primarily used as an adjunctive therapy for partial-onset seizures in adults and children aged four years and older with epilepsy. It is also indicated for myoclonic seizures in patients with juvenile myoclonic epilepsy and for primary generalized tonic-clonic seizures . Its rapid absorption and high bioavailability make it suitable for various formulations, including oral tablets and intravenous solutions.

Levetiracetam exhibits a low potential for drug interactions due to its unique metabolic pathway. It does not significantly interact with liver cytochrome P450 enzymes, making it less likely to compete with other medications for metabolism. Studies have shown that levetiracetam does not affect the pharmacokinetics of commonly co-administered drugs such as phenytoin, carbamazepine, or valproic acid . Its low protein binding (<10%) further reduces the likelihood of significant drug-drug interactions .

Levetiracetam belongs to a class known as racetams, which includes several other compounds with similar structures and pharmacological effects. Here are some notable comparisons:

Compound NameChemical StructureUnique Features
BrivaracetamC₈H₁₄N₂O₂Higher affinity for SV2A; improved potency
EtiracetamC₈H₁₄N₂O₂Predecessor to levetiracetam; less potent
PiracetamC₆H₁₁N₃O₂First racetam; used mainly for cognitive enhancement
OxiracetamC₆H₁₁N₃O₃Enhanced cognitive effects; used off-label for memory
AniracetamC₁₁H₁₃N₃O₁Known for its nootropic effects; affects AMPA receptors

Levetiracetam's distinct binding affinity for SV2A and its minimal side effects differentiate it from these similar compounds, making it a preferred choice in clinical settings for seizure management .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

Color/Form

Crystals from ethyl acetate
White to off-white crystalline powde

XLogP3

-0.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

170.105527694 g/mol

Monoisotopic Mass

170.105527694 g/mol

Heavy Atom Count

12

Taste

Bitter

LogP

-0.6
log Kow = -0.49 (est)

Odor

Faint

Appearance

Solid powder

Melting Point

115-119C
117 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

73HC18Y1LW

GHS Hazard Statements

Aggregated GHS information provided by 118 companies from 13 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2 of 118 companies. For more detailed information, please visit ECHA C&L website;
Of the 12 notification(s) provided by 116 of 118 companies with hazard statement code(s):;
H302 (89.66%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (89.66%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Levetiracetam is indicated as an adjunctive therapy in the treatment of partial onset seizures in epileptic patients who are one month of age and older. Additionally, it is indicated as an adjunct in the treatment of myoclonic seizures in patients with juvenile myoclonic epilepsy who are 12 years of age and older, and in primary generalized tonic-clonic seizures in patients with idiopathic generalized epilepsy who are 6 years of age and older. Levetiracetam is also available as an orally dissolvable tablet that is indicated as an adjunct in the treatment of partial onset seizures in patients with epilepsy who are 4 years of age and older and weigh more than 20kg.
Levetiracetam Sun is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Sun is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults and children from four years of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy. Levetiracetam Sun concentrate is an alternative for patients when oral administration is temporarily not feasible.
Levetiracetam Hospira is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in adults and adolescents from 16 years of age with newly diagnosed epilepsy. Levetiracetam Hospira is indicated as adjunctive therapyin the treatment of partial onset seizures with or without secondary generalisation in adults, adolescents and children from 4 years of age with epilepsy. in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with Juvenile Myoclonic Epilepsy . in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with Idiopathic Generalised Epilepsy . Levetiracetam Hospira concentrate is an alternative for patients when oral administration is temporarily not feasible.
Matever is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Matever is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam ratiopharm is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam ratiopharm is indicated as adjunctive therapy: in the treatment of partial onset seizures with or without secondary generalisation in adults, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam Actavis is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Actavis is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam Actavis Group is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam Actavis Group is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam Teva is indicated as monotherapy in the treatment of partial onset seizures with or without secondary generalisation in adults and adolescents from 16 years of age with newly diagnosed epilepsy. Levetiracetam Teva is indicated as adjunctive therapy: in the treatment of partial onset seizures with or without secondary generalisation in adults, adolescents, children and infants from 1 month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Levetiracetam is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Levetiracetam is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.
Keppra is indicated as monotherapy in the treatment of partial-onset seizures with or without secondary generalisation in patients from 16 years of age with newly diagnosed epilepsy. Keppra is indicated as adjunctive therapy: in the treatment of partial-onset seizures with or without secondary generalisation in adults, children and infants from one month of age with epilepsy; in the treatment of myoclonic seizures in adults and adolescents from 12 years of age with juvenile myoclonic epilepsy; in the treatment of primary generalised tonic-clonic seizures in adults and adolescents from 12 years of age with idiopathic generalised epilepsy.

Livertox Summary

Levetiracetam is a relatively unique anticonvulsant that is typically used in combination with other antiepileptic medications for partial onset seizures. Levetiracetam has been linked to rare instances of serum aminotransferase and alkaline phosphatase elevations during treatment and to rare cases of clinically apparent drug induced liver disease.

Drug Classes

Anticonvulsants

Therapeutic Uses

Levetiracetam is indicated as adjunctive therapy in the treatment of partial onset seizures in adults and children 4 years of age and older with epilepsy. /included in US product labe/

Pharmacology

Levetiracetam appears to prevent seizure activity via the selective inhibition of hypersynchronized epileptiform burst firing without affecting normal neuronal transmission, though the exact mechanism through which this occurs is unclear.[L8606,L8615] The therapeutic index of levetiracetam is wide,[L8615,A185918] making it relatively unique amongst other anti-epileptic medications. Anti-epileptic drugs, including levetiracetam, may increase the risk of suicidal ideation or behaviour - patients taking levetiracetam should be monitored for the emergence or worsening of depressive symptoms, suicidal ideation, and behavioural abnormalities.[L8606,L8600,L8615]
Levetiracetam is a pyrrolidine with antiepileptic activity. The exact mechanism through which levetiracetam exerts its effects is unknown but does not involve inhibitory and excitatory neurotransmitter activity. Stereoselective binding of levetiracetam was confined to synaptic plasma membranes in the central nervous system with no binding occurring in peripheral tissue. Levetiracetam inhibits burst firing without affecting normal neuronal excitability, which suggests that it may selectively prevent hyper-synchronization of epileptiform burst firing and propagation of seizure activity.

MeSH Pharmacological Classification

Nootropic Agents

ATC Code

N03AX14
N - Nervous system
N03 - Antiepileptics
N03A - Antiepileptics
N03AX - Other antiepileptics
N03AX14 - Levetiracetam

Mechanism of Action

The exact mechanism through which levetiracetam exerts its anti-epileptic effects is unclear, but is thought to be unique amongst other anti-epileptic medications. Current knowledge suggests that levetiracetam’s binding to synaptic vesicle protein 2A (SV2A) is a key driver of its action. SV2A is a membrane-bound protein that is found on synaptic vesicles and is ubiquitous throughout the CNS - it appears to play a role in vesicle exocytosis and in the modulation of synaptic transmission by increasing the available amount of secretory vesicles available for neurotransmission. Stimulation of pre-synaptic SV2A by levetiracetam may inhibit neurotransmitter release, but this action does not appear to affect normal neurotransmission. This has led to the suggestion that levetiracetam exclusively modulates the function of SV2A only under pathophysiological conditions. Levetiracetam and related analogues showed a correlation between affinity for SV2A and anti-epileptic potency, further suggesting that action at this site contributes to the anti-epileptic activity of the drug. Levetiracetam has also been shown to indirectly affect GABAergic neurotransmission (despite having no direct effect on GABAergic or glutamatergic receptors) and modulate ionic currents. Similarly, levetiracetam has been shown in vitro to inhibit N-type calcium channels. How, or even if, these actions are implicated in its anti-epileptic action have yet to be elucidated.
The precise mechanism by which levetiracetam exerts its antiepileptic effect is unknown. The antiepileptic activity of levetiracetam was assessed in a number of animal models of epileptic seizures. Levetiracetam did not inhibit single seizures induced by maximal stimulation with electrical current or different chemoconvulsants and showed only minimal activity in submaximal stimulation and in threshold tests. Protection was observed, however, against secondarily generalized activity from focal seizures induced by pilocarpine and kainic acid, two chemoconvulsants that induce seizures that mimic some features of human complex partial seizures with secondary generalization. Levetiracetam also displayed inhibitory properties in the kindling model in rats, another model of human complex partial seizures, both during kindling development and in the fully kindled state. The predictive value of these animal models for specific types of human epilepsy is uncertain.
In vitro and in vivo recordings of epileptiform activity from the hippocampus have shown that levetiracetam inhibits burst firing without affecting normal neuronal excitability, suggesting that levetiracetam may selectively prevent hypersynchronization of epileptiform burst firing and propagation of seizure activity.
Levetiracetam at concentrations of up to 10 muM did not demonstrate binding affinity for a variety of known receptors, such as those associated with benzodiazepines, GABA (gammaaminobutyric acid), glycine, NMDA (N-methyl-D-aspartate), re-uptake sites, and second messenger systems. Furthermore, in vitro studies have failed to find an effect of levetiracetam on neuronal voltage-gated sodium or T-type calcium currents and levetiracetam does not appear to directly facilitate GABAergic neurotransmission. However, in vitro studies have demonstrated that levetiractem opposes the activity of negative modulators of GABA- and glycine-gated currents and partially inhibits N-type calcium currents in neuronal cells.
A saturable and stereoselective neuronal binding site in rat brain tissue has been described for levetiracetam. Experimental data indicate that this binding site is the synaptic vesicle protein SV2A, thought to be involved in the regulation of vesicle exocytosis. Although the molecular significance of levetiracetam binding to synaptic vesicle protein SV2A is not understood, levetiracetam and related analogs showed a rank order of affinity for SV2A which correlated with the potency of their antiseizure activity in audiogenic seizure-prone mice. These findings suggest that the interaction of levetiracetam with the SV2A protein may contribute to the antiepileptic mechanism of action of the drug.
For more Mechanism of Action (Complete) data for LEVETIRACETAM (6 total), please visit the HSDB record page.

KEGG Target based Classification of Drugs

Transporters
Major facilitator superfamily
VNT family
SV2A [HSA:9900] [KO:K06258]

Vapor Pressure

3.5X10-6 mm Hg at 25 °C

Pictograms

Irritant

Irritant

Other CAS

102767-28-2

Absorption Distribution and Excretion

Levetiracetam is rapidly and nearly completely absorbed following oral administration, with a reported absolute oral bioavailability of essentially 100%. Tmax is approximately 1.3 hours after dosing, and Cmax is 31 μg/mL following a single 1000mg dose and 43 μg/mL following repeated dosing. Co-administration of levetiracetam with food delays Tmax by approximately 1.5 hours and decreases Cmax by 20%.
Approximately 66% of the administered dose of levetiracetam is excreted in the urine as unchanged drug, while only 0.3% of the total dose is excreted via the feces. The primary inactive metabolite of levetiracetam, L057, is also found in the urine as approximately 24% of the administered dose.
The volume of distribution of levetiracetam is approximately 0.5 to 0.7 L/kg.
The total plasma clearance of levetiracetam is 0.96 mL/min/kg, with renal clearance comprising 0.6 mL/min/kg. The primary inactive metabolite of levetiracetam, L057, has a renal clearance of 4 mL/min/kg. Given the relatively high proportion of drug undergoing renal clearance, overall clearance of levetiracetam is reduced in patients with renal impairment.
Absorption of levetiracetam is rapid, with peak plasma concentrations occurring in about an hour following oral administration in fasted subjects. The oral bioavailability of levetiracetam tablets is 100% and the tablets and oral solution are bioequivalent in rate and extent of absorption. Food does not affect the extent of absorption of levetiracetam but it decreases C max by 20% and delays T max by 1.5 hours.
The pharmacokinetics of levetiracetam are linear over the dose range of 500-5000 mg. Steady state is achieved after 2 days of multiple twice-daily dosing.
Levetiracetam is not significantly protein-bound (<10% bound) and its volume of distribution is close to the volume of intracellular and extracellular water.
Levetiracetam C max and AUC were 20% higher in women (N=11) compared to men (N=12). However, clearances adjusted for body weight were comparable.
For more Absorption, Distribution and Excretion (Complete) data for LEVETIRACETAM (12 total), please visit the HSDB record page.

Metabolism Metabolites

The major metabolic pathway of levetiracetam (24% of dose) is an enzymatic hydrolysis of the acetamide group. No CYP450 metabolism detected. Route of Elimination: Sixty-six percent (66%) of the dose is renally excreted unchanged. The metabolites have no known pharmacological activity and are renally excreted. The mechanism of excretion is glomerular filtration with subsequent partial tubular reabsorption. Half Life: 6-8 hours

Wikipedia

Levetiracetam
Tolnaftate

FDA Medication Guides

Keppra
Levetiracetam
TABLET;ORAL
SOLUTION;ORAL
UCB INC
08/31/2023
Spritam
Levetiracetam
TABLET, FOR SUSPENSION;ORAL
APRECIA PHARMS
08/31/2023
Elepsia XR
TABLET, EXTENDED RELEASE;ORAL
TRIPOINT
12/17/2020
Keppra XR
UCB INC
08/17/2023

Drug Warnings

Adverse neuropsychiatric effects reported during levetiracetam treatment are classified into 3 categories: somnolence and fatigue, coordination difficulties, and behavioral changes. In controlled studies, 14.8% of patients who received levetiracetam experienced somnolence compared with 8.4% of placebo-treated patients, and about 3% of levetiracetam-treated patients discontinued treatment due to somnolence. About 14.7% of patients who received levetiracetam experienced asthenia compared with 9.1% of placebo-treated patients, and 0.8% of levetiracetam-treated patients discontinued treatment due to asthenia. Coordination difficulties were experienced by 3.4% of levetiracetam patients compared with 1.6% of placebo-treated patients. Somnolence, asthenia, and coordination difficulties occurred most frequently within the first 4 weeks of treatment. Psychotic manifestations and hallucinations were reported rarely in patients receiving levetiracetam in clinical studies. Other behavioral symptoms (e.g., agitation, hostility, anxiety, apathy, emotional lability, depersonalization, depression, aggression, anger, irritability) occurred in 13.3% of levetiracetam-treated patients in clinical studies compared with 6.2% of placebo patients, and 1.7% of levetiracetam-treated patients discontinued treatment because of these events.
Because of the possibility of increased seizure frequency, anticonvulsant drugs, including levetiracetam, should not be discontinued suddenly. Levetiracetam should be withdrawn gradually by reducing the dosage by 1g daily at 2-week intervals.
Adverse effects occurring in 1% or more of patients receiving levetiracetam and more frequently than placebo include somnolence, asthenia, headache, infection, dizziness, pain, pharyngitis, depression, nervousness, rhinitis, anorexia, ataxia, vertigo, amnesia, anxiety, emotional lability, hostility, paresthesia, increased cough, sinusitis, and diplopia and were reported in clinical studies in which levetiracetam was administered in conjunction with other anticonvulsants. Asthenia, somnolence, and dizziness occurred predominantly during the initial 4 weeks of treatment.
Minor decreases in total mean erythrocyte count, mean hemoglobin, and mean hematocrit have been reported. Leukopenia, neutropenia, pancytopenia (with myelosuppression in some cases), and thrombocytopenia also have been observed, although a causal relationship to the drug has not been established.
For more Drug Warnings (Complete) data for LEVETIRACETAM (12 total), please visit the HSDB record page.

Biological Half Life

The plasma half-life of levetiracetam is 6-8 hours and is not affected by dose or repeat administration. Half-life is increased in the elderly (by about 40%) and those with renal impairment.
... The plasma elimination half-life of the unchanged drug varied between 7.4 hr and 7.9 hr. ...
Levetiracetam plasma half-life in adults is 7 +/-1 hour and is unaffected by either dose or repeated administration.

Use Classification

Human drugs -> Other antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Antiepileptics -> Human pharmacotherapeutic group -> EMA Drug Category
Human drugs -> Nervous system -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Methods of Manufacturing

Prepn: J. Gobert et al., EP 162036; eidem, US 4943639 (1985, 1990 both to UCB).

Storage Conditions

Store at 25 °C (77 °F); excursions permitted to 15-30 °C (59-86 °F)

Interactions

No interaction between probenecid and levetiracetam was observed; however, probenecid decreased the renal clearance of ucb L057 (inactive metabolite of levetiracetam) by 60%.
/Levetiracetam/ had no effect on the pharmacokinetic disposition of phenytoin in patients with refractory epilepsy. Pharmacokinetics of levetiracetam were also not affected by phenytoin.
Levetiracetam did not alter the pharmacokinetics of valproate in healthy volunteers. Valproate 500 mg twice daily did not modify the rate or extent of levetiracetam absorption or its plasma clearance or urinary excretion. There also was no effect on exposure to and the excretion of the primary metabolite, ucb L057. Potential drug interactions between /levetiracetam/ and other Antiepileptic Drugs (AEDs) (carbamazepine, gabapentin, lamotrigine, phenobarbital, phenytoin, primidone and valproate) were also assessed by evaluating the serum concentrations of levetiracetam and these AEDs during placebo-controlled clinical studies. These data indicate that levetiracetam does not influence the plasma concentration of other AEDs and that these AEDs do not influence the pharmacokinetics of levetiracetam.
/Levetiracetam/ did not influence the pharmacokinetics and pharmacodynamics (ECG) of digoxin given as a 0.25 mg dose every day. Coadministration of digoxin did not influence the pharmacokinetics of levetiracetam.
For more Interactions (Complete) data for LEVETIRACETAM (7 total), please visit the HSDB record page.

Dates

Modify: 2023-08-15
1: Pourzitaki C, Tsaousi G, Apostolidou E, Karakoulas K, Kouvelas D, Amaniti E. Efficacy and safety of prophylactic levetiracetam in supratentorial brain tumour surgery: a systematic review and meta-analysis. Br J Clin Pharmacol. 2016 Mar 5. doi: 10.1111/bcp.12926. [Epub ahead of print] Review. PubMed PMID: 26945547.
2: Yuan Y, Peizhi Z, Maling G, Wu L, Yunhe M, Xiang W, Qing M, Yanhui L, Ruofei L, Jiewen L. The efficacy of levetiracetam for patients with supratentorial brain tumors. J Clin Neurosci. 2015 Aug;22(8):1227-31. doi: 10.1016/j.jocn.2015.01.025. Epub 2015 Jun 6. Review. PubMed PMID: 26051171.
3: Mruk AL, Garlitz KL, Leung NR. Levetiracetam in neonatal seizures: a review. J Pediatr Pharmacol Ther. 2015 Mar-Apr;20(2):76-89. doi: 10.5863/1551-6776-20.2.76. Review. PubMed PMID: 25964725; PubMed Central PMCID: PMC4418685.
4: Lewis JC, Albertson TE, Walsh MJ. An 11-year review of levetiracetam ingestions in children less than 6 years of age. Clin Toxicol (Phila). 2014 Nov;52(9):964-8. doi: 10.3109/15563650.2014.965828. Epub 2014 Oct 6. Review. PubMed PMID: 25283254.
5: Halma E, de Louw AJ, Klinkenberg S, Aldenkamp AP, IJff DM, Majoie M. Behavioral side-effects of levetiracetam in children with epilepsy: a systematic review. Seizure. 2014 Oct;23(9):685-91. doi: 10.1016/j.seizure.2014.06.004. Epub 2014 Jun 12. Review. PubMed PMID: 24981629.
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